3-{[1-(3-chloro-4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate
Overview
Description
The compound “3-{[1-(3-chloro-4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate” is a novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor . It was discovered through structure-based virtual screening and was found to significantly inhibit EGFR kinase activity .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. Its role as an EGFR tyrosine kinase inhibitor suggests it interacts with the EGFR enzyme, likely binding to the enzyme’s active site and preventing it from phosphorylating its substrates .Scientific Research Applications
Antimicrobial Activity
- Synthesized compounds including variants of 3-chloro-4-fluorophenyl structures have exhibited significant antimicrobial activity, with some showing excellent to good antibacterial activity compared to reference drugs (Mistry, Desai, & Desai, 2016).
- Other derivatives have been found potent against various bacterial strains such as E. coli and S. aureus, demonstrating the potential of these compounds in antibacterial applications (B'Bhatt & Sharma, 2017).
Anti-inflammatory and Antitumor Activities
- Certain derivatives have shown significant anti-inflammatory activity (Sunder & Maleraju, 2013).
- Novel compounds including 3-chloro-4-fluorophenyl features have been synthesized and evaluated for cytotoxic activity against tumor cell lines, showing potent antitumor activity against various human carcinoma cells (Naito et al., 2005).
Herbicidal Activity
- Certain phenyl and pyrazole derivatives, synthesized from 3-chloro-4-fluorophenyl structures, have demonstrated high herbicidal bioactivity, effective even at low dosages (Zhou, Xue, Wang, & Qu, 2010).
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
- One derivative, specifically 3-{[1-(3-Chloro-4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate, has been identified as a potent inhibitor of EGFR tyrosine kinase, suggesting its potential in cancer treatment (Li, Sun, Zhao, Tang, & Lan, 2012).
Antiviral Activity
- Some derivatives have shown promising antiviral activity against Herpes simplex type-1 (HSV-1), highlighting their potential in antiviral therapeutics (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Mechanism of Action
As an EGFR tyrosine kinase inhibitor, this compound likely works by binding to the ATP-binding site of the EGFR enzyme, preventing the enzyme from transferring a phosphate group from ATP to its substrate . This inhibits the signal transduction pathways activated by EGFR, potentially leading to reduced cell proliferation.
Properties
IUPAC Name |
[3-[(Z)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClFN2O4S/c22-16-11-13(6-7-17(16)23)25-20(27)15(19(26)24-25)10-12-3-1-4-14(9-12)29-21(28)18-5-2-8-30-18/h1-11H,(H,24,26)/b15-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUIQGKVFFMDLX-GDNBJRDFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=CS2)C=C3C(=O)NN(C3=O)C4=CC(=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=CS2)/C=C\3/C(=O)NN(C3=O)C4=CC(=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClFN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.